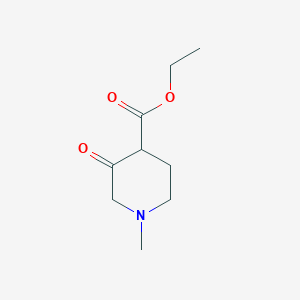

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate

Description

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is ethyl 1-methyl-4-oxopiperidine-3-carboxylate , derived from its piperidine backbone. The numbering of the ring begins at the nitrogen atom, with the methyl group at position 1, the ketone group at position 4, and the ethyl ester at position 3.

Molecular Formula and Weight Analysis

Molecular Formula

The empirical formula is C₉H₁₅NO₃ , indicating nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Molecular Weight

The calculated molecular weight is 185.22 g/mol , consistent with the sum of atomic masses in the formula.

Table 1: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 185.22 |

This composition aligns with high-resolution mass spectrometry data reported in PubChem.

CAS Registry Numbers and Regulatory Identifiers

Primary CAS Numbers

Crystalline Structure and Conformational Isomerism

Crystalline Properties

While X-ray crystallography data for this specific compound is not publicly available, analogous piperidine derivatives adopt chair conformations due to ring puckering. The ketone at position 4 and ester at position 3 likely impose steric constraints, favoring equatorial orientations of substituents to minimize 1,3-diaxial interactions.

Conformational Analysis

- Piperidine Ring Puckering : The nitrogen atom at position 1 and carbonyl group at position 4 create a distorted chair conformation.

- Ester Group Orientation : The ethyl ester at position 3 may adopt an equatorial position to reduce steric hindrance with the methyl group at position 1.

Figure 1: Hypothetical Conformational Isomers

Axial Ester Conformer Equatorial Ester Conformer

O O

|| ||

C=O C=O

/ \ / \

N-CH3 COOEt N-CH3 COOEt

The equatorial conformer is energetically favored due to reduced van der Waals strain.

Table 2: Structural Comparison with Analogous Compounds

Properties

IUPAC Name |

ethyl 1-methyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-10(2)6-8(7)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBIKRRKMNWZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Material: Piperidine derivative.

Reagent: Ethyl chloroformate.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate is widely used as an intermediate in the synthesis of various organic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals due to its ability to participate in multiple chemical reactions, such as:

- Formation of heterocycles

- Synthesis of receptor ligands

- Production of enzyme inhibitors

Pharmaceutical Research

This compound has garnered attention in drug development for its potential therapeutic effects. Notable applications include:

- Neurological Disorders : this compound derivatives are being explored for their neuroprotective properties, which may help in treating conditions like Alzheimer's disease and Parkinson's disease.

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, making it a candidate for developing new antibiotics .

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the synthesis of fluoroquinolone derivatives utilizing this compound as an intermediate. The derivatives showed enhanced lipophilicity and improved activity against Gram-positive bacteria compared to existing antibiotics. This highlights the compound's importance in medicinal chemistry and its potential to combat antibiotic resistance .

Case Study 2: Neuroprotective Effects

Research has demonstrated that this compound derivatives can protect neuronal cells from oxidative stress. In vitro studies showed that these compounds modulate cellular pathways involved in neuroprotection, suggesting their potential application in treating neurodegenerative diseases .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0)

- Molecular Formula: C₉H₁₅NO₃

- Key Differences : The oxo group is at the 4-position instead of the 3-position.

- The 4-oxo derivative may exhibit different solubility and reactivity in nucleophilic additions .

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0)

- Molecular Formula: C₁₅H₂₀ClNO₃

- Key Differences : A benzyl group replaces the methyl at the 1-position.

- This substitution is common in CNS-targeting drugs .

Ethyl 4-oxo-1-piperidinecarboxylate (CAS 29976-53-2)

Functional Group Modifications

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

- Molecular Formula: C₉H₁₅NO₄

- Key Differences : Replaces the 4-ester with a carboxylic acid.

- Impact : Increases acidity (pKa ~4-5) and hydrogen-bonding capacity, making it suitable for ionic interactions in drug design. This derivative is often used in peptide mimetics .

Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Hydrophobicity : Benzyl-substituted derivatives (Log P ~2.8) exhibit higher membrane permeability than methyl or carboxylic acid analogs.

- Solubility : Carboxylic acid derivatives show improved aqueous solubility, critical for oral bioavailability.

Biological Activity

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 169.19 g/mol |

| Structure | Structure |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : This compound can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL for different strains, including resistant strains like MRSA .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay revealed that it possesses antiproliferative properties against human multiple myeloma RPMI 8226 cells, with an IC50 value of approximately 0.45 mg/mL .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimycobacterial Activity : A study reported that derivatives of this compound showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

- Histone Deacetylase Inhibition : The compound was found to exhibit histone deacetylase (HDAC) activity, which is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

- Synthesis and Structure Activity Relationship (SAR) : Research on structural modifications of this compound has led to the development of analogs with enhanced biological profiles, providing insights into the structure-activity relationship that governs its efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, particularly against resistant strains.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results showed significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.